2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to an isoxazole ring, with an acetamide group attached to a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions One possible route could start with the formation of the benzofuran core, followed by the construction of the isoxazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include acting as a pharmacophore in the design of new drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-methoxyethyl)acetamide include other benzofuran derivatives, isoxazole-containing molecules, and acetamide compounds. Examples might include:
- Benzofuran-2-carboxamide
- Isoxazole-3-carboxamide
- N-(2-methoxyethyl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-20-7-6-17-16(19)10-12-9-15(22-18-12)14-8-11-4-2-3-5-13(11)21-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNAFNLTQZVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=NOC(=C1)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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